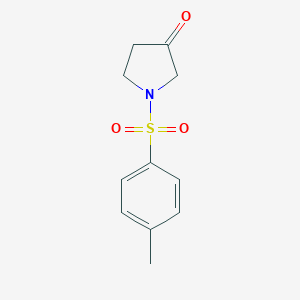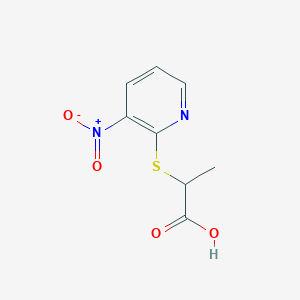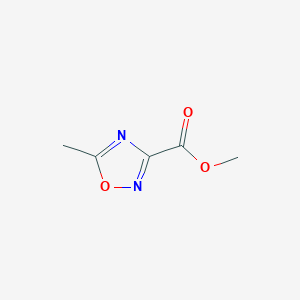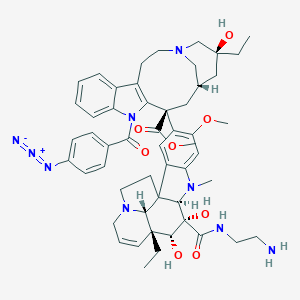
Rubifolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Rubifolide is a natural compound that has been recently discovered and has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a sesquiterpene lactone that is found in the leaves of the Rubia cordifolia plant, which is commonly known as Indian madder. Rubifolide has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.
Scientific Research Applications
Synthesis of Rubifolide
The total synthesis of the enantiomer of rubifolide, a marine furanocembrane, has been achieved. This synthesis began with (S)-(-)-perillyl alcohol and involved several complex chemical transformations, including oxidative cleavage, homologation, and cyclization. The final product's optical rotation was opposite in sign to that of natural rubifolide, confirming its enantiomeric nature. This work contributes to the field of synthetic chemistry and the understanding of marine natural products (Marshall & Sehon, 1997).
Photochemical Studies
Rubifolide has been studied for its photochemical properties. Irradiation of natural rubifolide leads to isomerisations, producing compounds not found in nature. This study provides insights into the biosynthesis of more complex cembranoids and suggests possible biosynthetic pathways for other related compounds found in corals (Li & Pattenden, 2011).
Plant Growth and Photosynthesis
While rubifolide is not directly mentioned in studies related to plant growth and photosynthesis, related research shows the impact of certain compounds on these processes. For instance, 24-epibrassinolide spray application on cucumber plants affected gas exchange, chlorophyll fluorescence, Rubisco activity, and carbohydrate metabolism, indicating the potential for certain compounds to influence plant physiology (Yu et al., 2004).
Other Research
- Antiprotozoal activity of Rubus coriifolius constituents, which could guide the search for natural compounds with similar properties (Alanís et al., 2003).
- Almond plant growth enhancement through biostimulant application, providing a framework for understanding the impact of various compounds on plant development (Saa et al., 2015).
- Investigation of Rubus allegheniensis foliar nutrients, useful for understanding plant-soil interactions and the impact of environmental factors on plant nutrient profiles (Gilliam et al., 2018).
properties
CAS RN |
106231-29-2 |
|---|---|
Product Name |
Rubifolide |
Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(2Z,5S,11R)-3,14-dimethyl-11-prop-1-en-2-yl-6,16-dioxatricyclo[11.2.1.15,8]heptadeca-1(15),2,8(17),13-tetraen-7-one |
InChI |
InChI=1S/C20H24O3/c1-12(2)15-5-6-16-10-18(23-20(16)21)8-13(3)7-17-9-14(4)19(11-15)22-17/h7,9-10,15,18H,1,5-6,8,11H2,2-4H3/b13-7-/t15-,18+/m1/s1 |
InChI Key |
TTZXKHUXCFKQHN-FARDUWICSA-N |
Isomeric SMILES |
C/C/1=C/C2=CC(=C(O2)C[C@@H](CCC3=C[C@H](C1)OC3=O)C(=C)C)C |
SMILES |
CC1=CC2=CC(=C(O2)CC(CCC3=CC(C1)OC3=O)C(=C)C)C |
Canonical SMILES |
CC1=CC2=CC(=C(O2)CC(CCC3=CC(C1)OC3=O)C(=C)C)C |
synonyms |
rubifolide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



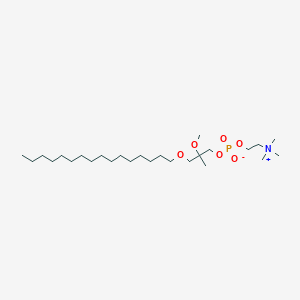
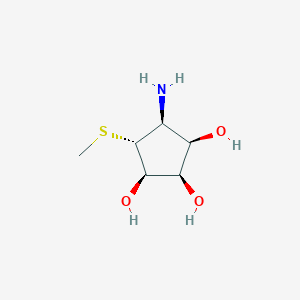


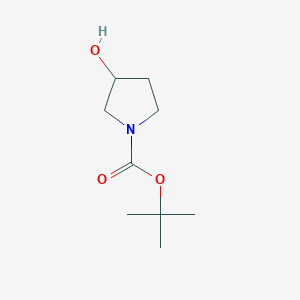

![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)
![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)

